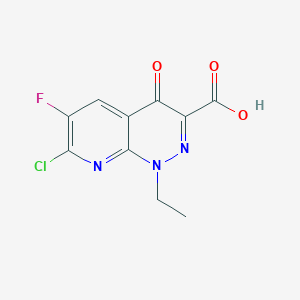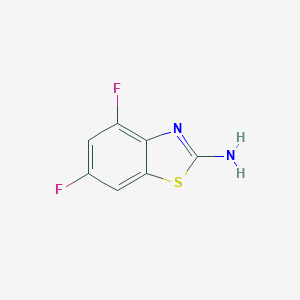![molecular formula C26H22Cl2K4N4O22S6 B053938 6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy CAS No. 120583-77-9](/img/structure/B53938.png)
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy], commonly known as DCDHF-DA, is a fluorescent dye that is widely used in scientific research applications. This compound is synthesized through a specific chemical process and has unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of DCDHF-DA involves its ability to bind to specific cellular structures and emit fluorescent light when excited by a specific wavelength of light. This allows researchers to visualize various cellular processes in real-time and monitor changes over time.
Biochemical And Physiological Effects
DCDHF-DA has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound is non-toxic and has low background fluorescence, which allows for accurate and reliable measurements. Additionally, DCDHF-DA is membrane-permeable, which allows it to enter cells and bind to specific cellular structures.
Advantages And Limitations For Lab Experiments
The advantages of using DCDHF-DA in lab experiments include its high sensitivity, low background fluorescence, and non-toxic nature. However, there are some limitations to using this compound, including its limited spectral range and its sensitivity to pH changes.
Future Directions
There are several future directions for research involving DCDHF-DA. One area of research is the development of new fluorescent dyes with improved spectral properties and increased sensitivity. Additionally, researchers are exploring new applications for DCDHF-DA in the study of various cellular processes, including apoptosis, autophagy, and oxidative stress. Finally, there is a growing interest in using DCDHF-DA in vivo to study various biological processes in living organisms.
Synthesis Methods
The synthesis of DCDHF-DA involves a series of chemical reactions that are carefully controlled to produce a high-quality product. The starting materials for this synthesis are 6,13-dichloro-3,10-bis(aminopropyl)phenothiazine and potassium bisulfite. These materials are reacted together to form the intermediate product, which is then further reacted with potassium hydroxide and potassium carbonate to produce the final product.
Scientific Research Applications
DCDHF-DA is widely used in scientific research applications, particularly in the field of cell biology. This compound is used as a fluorescent probe to visualize various biological processes, including mitochondrial membrane potential, reactive oxygen species, and lipid peroxidation. DCDHF-DA is also used to study the effects of various drugs and toxins on cellular function.
properties
CAS RN |
120583-77-9 |
|---|---|
Product Name |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy |
Molecular Formula |
C26H22Cl2K4N4O22S6 |
Molecular Weight |
1162.2 g/mol |
IUPAC Name |
tetrapotassium;2-[[6,13-dichloro-10-(2-sulfonatooxyethylamino)-4,11-bis(2-sulfonatooxyethylsulfonyl)-7H-[1,4]benzoxazino[2,3-b]phenoxazin-3-ylidene]amino]ethyl sulfate |
InChI |
InChI=1S/C26H26Cl2N4O22S6.4K/c27-17-19-23(53-21-13(31-19)1-3-15(29-5-7-49-57(37,38)39)25(21)55(33,34)11-9-51-59(43,44)45)18(28)20-24(17)54-22-14(32-20)2-4-16(30-6-8-50-58(40,41)42)26(22)56(35,36)12-10-52-60(46,47)48;;;;/h1-4,29,31H,5-12H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
SWCACVRZNHFJBB-UHFFFAOYSA-J |
Isomeric SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES |
C1=CC(=C(C2=C1NC3=C(C4=C(C(=C3O2)Cl)N=C5C=CC(=NCCOS(=O)(=O)[O-])C(=C5O4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
synonyms |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethylsulfonyl]-5,12-dioxa-7,14-diazapentacene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
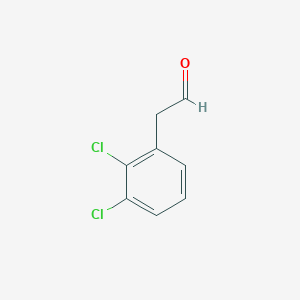
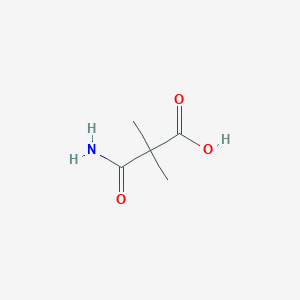
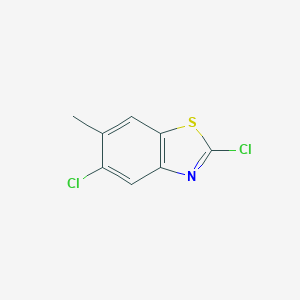
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
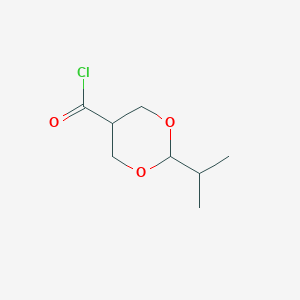
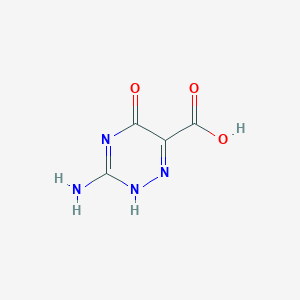
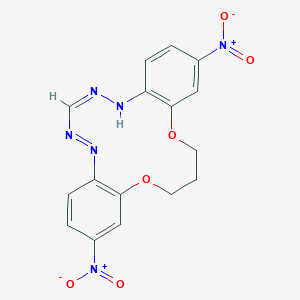
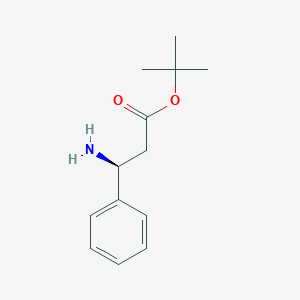
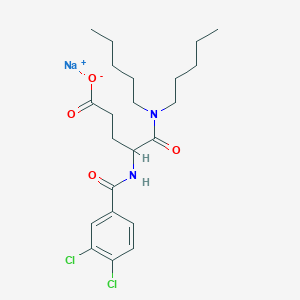
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
